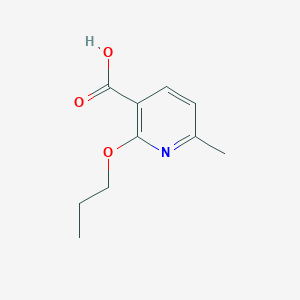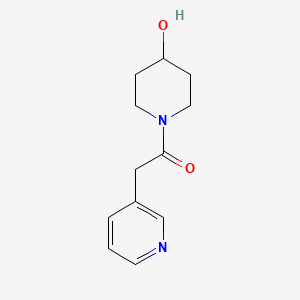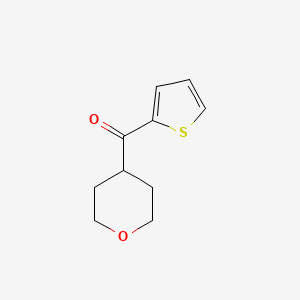
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone
Descripción general
Descripción
“(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone” is a chemical compound that is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as a CB2 cannabinoid receptor agonist .
Synthesis Analysis
The synthesis of this compound involves several steps. The ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a tetrahydro-2H-pyran-4-yl group and a thiophen-2-yl group. The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Aplicaciones Científicas De Investigación
Synthesis of Histone Deacetylase (HDAC) Inhibitors
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone: can be utilized in the synthesis of potential HDAC inhibitors. HDAC inhibitors play a crucial role in epigenetic cancer therapy by regulating the acetylation status of histones and other important proteins .
Development of Toll-like Receptor Agonists
This compound serves as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists. These agonists have potential applications in the oral treatment of viral hepatitis, showcasing the compound’s role in advancing antiviral therapies .
Synthesis of CB2 Cannabinoid Receptor Agonists
The compound is a starting material for the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone , which acts as a CB2 cannabinoid receptor agonist. This highlights its importance in the development of treatments for conditions modulated by the CB2 receptor .
Improvement of DNA Damage Detection
In molecular biology research, (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone derivatives can improve the process of detecting single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis. This application is vital for understanding genetic damage and repair mechanisms .
Antimicrobial and Antifungal Applications
Derivatives of this compound have been explored for their antimicrobial and antifungal properties. This is particularly relevant in the search for new agents to combat antibiotic-resistant strains of bacteria and fungi .
Anti-inflammatory and Anticancer Research
The compound’s derivatives are also being studied for their anti-inflammatory and anticancer activities. This is due to their potential to modulate biological pathways that are involved in inflammation and cancer progression .
Neuroprotective Agent Development
Research into neurodegenerative diseases can benefit from the use of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone in the development of neuroprotective agents. These agents could potentially safeguard neurons from damage and degeneration .
Chemical Synthesis and Drug Design
Lastly, the compound is valuable in chemical synthesis and drug design due to its versatile chemical structure, which allows for the creation of a wide array of derivatives with diverse biological activities .
Mecanismo De Acción
The compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as a CB2 cannabinoid receptor agonist .
Propiedades
IUPAC Name |
oxan-4-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWAKUAQWITPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



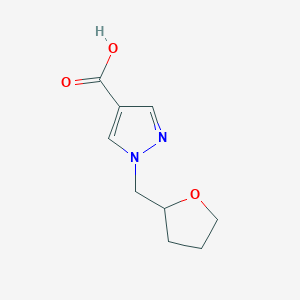
![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1467944.png)
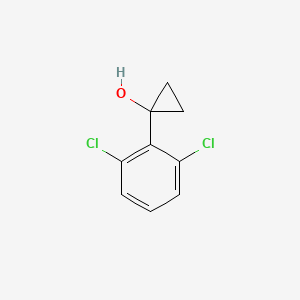
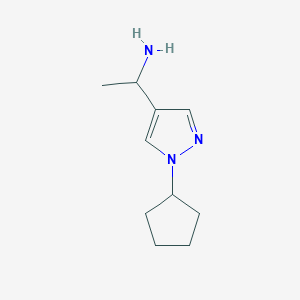
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467949.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)
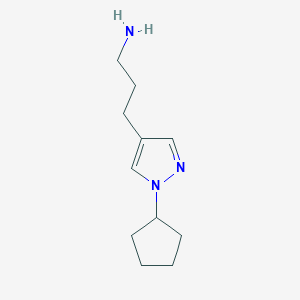
amine](/img/structure/B1467955.png)
![4-{[(Propan-2-yl)amino]methyl}oxan-4-ol](/img/structure/B1467960.png)

![4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1467963.png)
